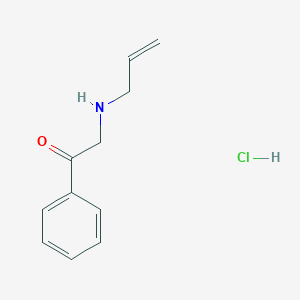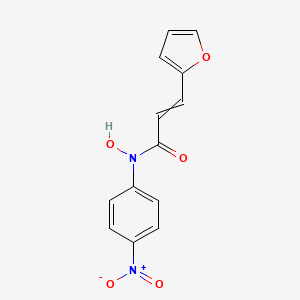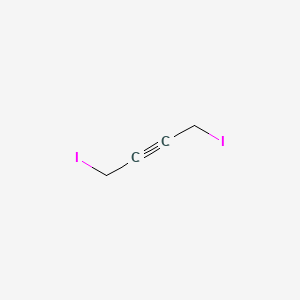
1,4-Diiodobut-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodobut-2-yne is an organic compound with the molecular formula C₄H₄I₂. It belongs to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its two iodine atoms attached to the terminal carbons of the butyne chain. The presence of iodine atoms makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
1,4-Diiodobut-2-yne can be synthesized through several methods. One common approach involves the double elimination reaction of a dihaloalkane. For instance, starting with 1,4-dibromobut-2-yne, the bromine atoms can be replaced with iodine atoms using sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ions displace the bromide ions.
Another method involves the direct iodination of but-2-yne. This process requires the use of molecular iodine (I₂) and a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the addition of iodine atoms to the alkyne.
Analyse Chemischer Reaktionen
1,4-Diiodobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), to form different derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dibut-2-yne using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize this compound to form corresponding diols or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form larger alkyne-containing molecules.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodobut-2-yne has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry reactions. This allows for the study of biological processes and the development of new bioconjugates.
Medicine: In medicinal chemistry, this compound is used to create novel drug candidates. Its ability to form stable carbon-iodine bonds makes it a valuable intermediate in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-diiodobut-2-yne depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by transferring electrons from the reducing agent to the alkyne, breaking the carbon-iodine bonds.
In coupling reactions, such as the Sonogashira coupling, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The iodine atoms act as leaving groups, allowing the alkyne to couple with another alkyne or aryl halide.
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodobut-2-yne can be compared with other dihalobutynes, such as 1,4-dibromobut-2-yne and 1,4-dichlorobut-2-yne. While all these compounds share a similar structure, the presence of different halogen atoms imparts unique reactivity and properties.
1,4-Dibromobut-2-yne: This compound is less reactive than this compound due to the lower reactivity of bromine compared to iodine. It is often used as a precursor in the synthesis of this compound.
1,4-Dichlorobut-2-yne: This compound is even less reactive than its bromine and iodine counterparts. It is used in different synthetic applications where a less reactive halogen is desired.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
116529-73-8 |
|---|---|
Molekularformel |
C4H4I2 |
Molekulargewicht |
305.88 g/mol |
IUPAC-Name |
1,4-diiodobut-2-yne |
InChI |
InChI=1S/C4H4I2/c5-3-1-2-4-6/h3-4H2 |
InChI-Schlüssel |
COJDINJLLPTTSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
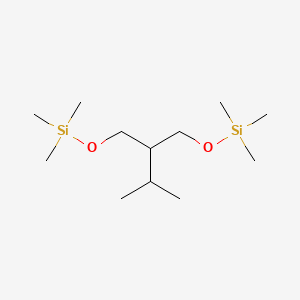
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
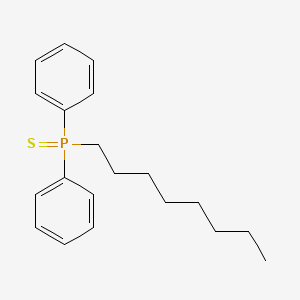
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
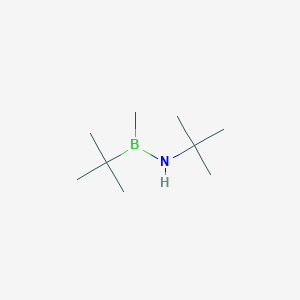
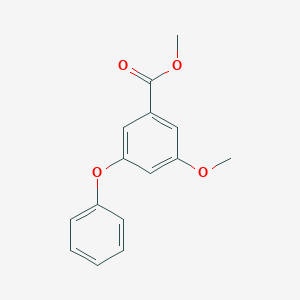


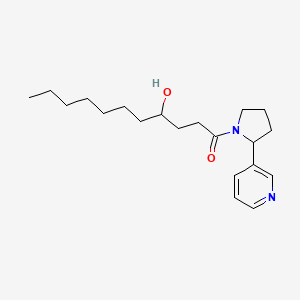
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
